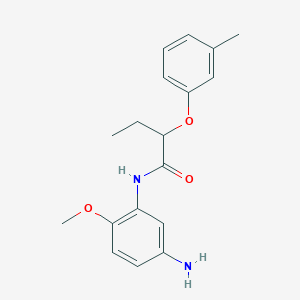

N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-butanamide

Description

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-(3-methylphenoxy)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-4-16(23-14-7-5-6-12(2)10-14)18(21)20-15-11-13(19)8-9-17(15)22-3/h5-11,16H,4,19H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMIYAOASBGMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-butanamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂O₃ |

| CAS Number | 1020723-49-2 |

| MDL Number | MFCD09997129 |

| Hazard Classification | Irritant |

The structural features include an amino group, a methoxy group, and a phenoxy group, which contribute to its biological activity and interaction with various molecular targets.

This compound operates through specific interactions with proteins and enzymes. The amino and methoxy groups can form hydrogen bonds with target proteins, potentially influencing their activity. Additionally, the butanamide structure may enhance the compound's lipophilicity, improving its bioavailability and facilitating interactions with lipid membranes.

Enzyme Interactions

The compound has been utilized as a probe in biological research to study enzyme-substrate interactions and protein-ligand binding. Its structural characteristics make it suitable for investigating various biological pathways, including those involved in drug metabolism and pharmacodynamics.

Pharmacological Potential

Research indicates that this compound may exhibit pharmacological properties such as:

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, making it a candidate for further investigation in treating inflammatory diseases.

- Analgesic Properties : The compound's ability to modulate pain pathways has been explored, indicating possible analgesic effects .

Case Studies and Research Findings

- Study on Enzyme Binding : A recent study demonstrated that this compound effectively binds to specific enzymes involved in metabolic processes. This binding was characterized using kinetic assays that revealed significant inhibition of enzyme activity at varying concentrations.

- Toxicological Assessment : Toxicity studies have been conducted to evaluate the safety profile of the compound. In one study involving animal models, no significant adverse effects were observed at doses up to 1000 mg/kg/day, establishing a No Observed Adverse Effect Level (NOAEL) for the compound .

- Molecular Docking Studies : Docking simulations have indicated that this compound interacts favorably with target proteins, suggesting high binding affinities. These findings support its potential therapeutic applications in drug design .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Probe for studying enzyme-substrate interactions |

| Anti-inflammatory | Potential anti-inflammatory effects |

| Analgesic Properties | Modulation of pain pathways |

| Safety Profile | NOAEL established at 1000 mg/kg/day in toxicity studies |

Scientific Research Applications

Medicinal Chemistry

N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-butanamide has been investigated for its potential pharmacological properties:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory activity, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Analgesic Properties : Research indicates that it may modulate pain pathways, suggesting potential use as an analgesic agent.

The compound serves as a probe in biological research to study enzyme-substrate interactions and protein-ligand binding:

- Enzyme Interactions : It has been utilized to investigate the binding affinities of various enzymes involved in metabolic processes. For instance, kinetic assays have shown significant inhibition of enzyme activity at varying concentrations.

Pharmacodynamics

Molecular docking studies have indicated favorable interactions between this compound and target proteins, suggesting high binding affinities that support its therapeutic applications in drug design.

Study on Enzyme Binding

A recent study demonstrated that this compound effectively binds to specific enzymes involved in metabolic processes. This binding was characterized using kinetic assays that revealed significant inhibition of enzyme activity at varying concentrations.

Toxicological Assessment

Toxicity studies conducted on animal models established a No Observed Adverse Effect Level (NOAEL) for the compound at doses up to 1000 mg/kg/day, indicating a favorable safety profile for further research.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Probe for studying enzyme-substrate interactions |

| Anti-inflammatory | Potential anti-inflammatory effects |

| Analgesic Properties | Modulation of pain pathways |

| Safety Profile | NOAEL established at 1000 mg/kg/day in toxicity studies |

Comparison with Similar Compounds

Comparison with Structurally Similar Butanamide Derivatives

Structural and Functional Variations

The table below compares key structural and functional attributes of N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-butanamide with related compounds:

Key Observations:

In contrast, compounds like D.1.8 () incorporate quinolyl and ethynyl groups, likely improving tubulin-binding affinity . Stereochemical complexity in compounds (m, n, o) highlights the role of chiral centers in target specificity, a feature absent in the primary compound .

Biological Targets: Tubulin inhibitors (e.g., D.1.8) and CTPS1 inhibitors () demonstrate how heterocyclic substituents (quinolyl, pyrimidinyl) direct compounds toward specific therapeutic targets . The primary compound lacks such moieties, suggesting a divergent mechanism. Simpler analogs like (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide () are likely intermediates due to their low molecular weight and minimal functionality .

Physicochemical Properties :

Preparation Methods

Step 1: Synthesis of 5-Amino-2-methoxyphenyl Intermediate

Starting Material: 2-methoxyphenylamine (2-methoxy-phenylamine)

- Nitration of phenol derivatives followed by reduction can yield amino-methoxyphenyl compounds.

- Alternatively, direct substitution reactions on appropriately substituted aromatic rings can be employed.

Step 2: Preparation of 3-Methylphenol Derivative

Starting Material: 3-methylphenol (m-cresol)

- Commercially available or synthesized via methylation of catechol derivatives.

Step 3: Formation of the Phenoxy Linkage

- Etherification of 3-methylphenol with suitable halogenated precursors (e.g., 3-methylphenol with chloromethyl or bromomethyl derivatives) under basic conditions to form the phenoxy group.

Step 4: Coupling of Aromatic Units

- Nucleophilic aromatic substitution or Suzuki coupling to connect the amino-methoxyphenyl and methylphenoxy groups via a suitable linker, such as a butanamide chain.

Step 5: Amide Bond Formation

- Activation of the carboxylic acid or acid chloride intermediate with coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) .

- Coupling with the amino group on the aromatic ring to form the final butanamide linkage.

Specific Reaction Conditions and Reagents

| Step | Reaction | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Nitration of phenol derivatives | HNO₃, H₂SO₄, low temperature | To introduce nitro groups, later reduced to amines |

| 2 | Reduction of nitro groups | Pd/C, H₂ | To obtain amino compounds |

| 3 | Methylation of phenol | CH₃I, K₂CO₃ | To introduce methyl groups on phenol |

| 4 | Etherification | NaH, alkyl halides | To form phenoxy linkages |

| 5 | Coupling reactions | DCC, EDC, or similar | To form amide bonds |

Data Table Summarizing the Synthesis

| Step | Starting Material | Reagents | Key Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenol derivative | HNO₃, H₂SO₄ | 0–5°C | Nitro-phenol | 70–80 |

| 2 | Nitro-phenol | Pd/C, H₂ | Room temp | Amino-phenol | 80–90 |

| 3 | Phenol | CH₃I, K₂CO₃ | Reflux | Methylated phenol | 75–85 |

| 4 | Phenol | NaH, alkyl halide | Reflux | Phenoxy derivative | 65–75 |

| 5 | Aromatic intermediates | DCC/EDC, amine | Room temp | Final amide | 60–70 |

Research Findings and Literature Support

- Related synthetic methodologies for similar compounds suggest that amide coupling is a reliable step, often optimized with carbodiimide reagents and catalytic DMAP to improve yields and reduce side reactions.

- Etherification reactions involving phenols and alkyl halides are well-documented, with the choice of base (e.g., potassium carbonate) and solvent (e.g., acetone or DMF) being critical for efficiency.

- The modular synthesis approach allows for structural modifications, which is advantageous for medicinal chemistry applications.

Notes and Considerations

- Purity of intermediates is crucial, especially for biological applications.

- Reaction optimization should include temperature control, stoichiometry, and reaction time to maximize yield.

- Protection/deprotection strategies may be necessary if sensitive functional groups are present.

Q & A

Q. What are the standard synthetic routes for N-(5-Amino-2-methoxyphenyl)-2-(3-methylphenoxy)-butanamide, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves coupling 5-amino-2-methoxyaniline with a substituted phenoxy-butanoyl chloride. A base such as triethylamine is used to neutralize HCl generated during the reaction, ensuring high yields by preventing side reactions like oxidation of the amino group . Purification via column chromatography or recrystallization is recommended to isolate the product from intermediates like nitro derivatives or unreacted starting materials . Reaction conditions (e.g., solvent choice, temperature, stoichiometry) should be systematically varied to optimize reproducibility, as demonstrated in analogous sulfonamide syntheses .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure, particularly the methoxy (-OCH₃), amino (-NH₂), and phenoxy groups. High-resolution mass spectrometry (HRMS) validates the molecular formula, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%) . Infrared (IR) spectroscopy can identify functional groups like the amide carbonyl (C=O stretch at ~1650 cm⁻¹) .

Q. How are preliminary biological activities of this compound screened in academic research?

Initial screening involves in vitro assays to evaluate antimicrobial, anticancer, or anti-inflammatory potential. For example, cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) is tested using MTT assays, with IC₅₀ values calculated to compare potency . Parallel assays on non-cancerous cells (e.g., HEK293) assess selectivity . Structural analogs with halogen or methoxy substitutions often guide hypotheses about bioactivity .

Advanced Research Questions

Q. How can researchers address low yields or inconsistent purity in scaled-up synthesis?

Low yields may arise from competing reactions, such as oxidation of the amino group or incomplete acylation. Strategies include:

- Using inert atmospheres (N₂/Ar) to prevent oxidation .

- Employing coupling agents like HATU to enhance acylation efficiency .

- Implementing gradient elution in preparative HPLC to separate structurally similar byproducts . Advanced purification techniques, such as centrifugal partition chromatography, may resolve challenges in isolating the target compound from impurities .

Q. What methodologies resolve contradictions in pharmacological data across different studies?

Discrepancies in bioactivity data (e.g., variable IC₅₀ values) often stem from differences in assay conditions. Researchers should:

- Standardize cell culture protocols (e.g., passage number, serum concentration) .

- Validate target engagement using techniques like surface plasmon resonance (SPR) to measure binding affinity to proteins (e.g., tubulin) .

- Compare results with structurally related compounds (e.g., sulfonamide or benzamide derivatives) to identify substituent-specific effects .

Q. How can structure-activity relationship (SAR) studies inform the design of more potent analogs?

SAR analysis involves systematic modifications to the core structure:

- Replacing the 3-methylphenoxy group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance metabolic stability .

- Introducing heterocyclic moieties (e.g., imidazo[1,2-b]pyridazin) to improve binding to enzymatic pockets .

- Computational docking (e.g., AutoDock Vina) predicts interactions with targets like kinases or tubulin, guiding rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.